6-(3-Chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex heterocyclic compounds like "6-(3-Chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione" often involves multi-component condensation reactions. For example, Moosavi‐Zare et al. (2013) demonstrated the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazoles, a process that might share similarities with the synthesis of our compound of interest due to the involvement of heterocyclic structures and potential for green chemistry approaches (Moosavi‐Zare et al., 2013).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the properties and reactivity of a compound. The crystal structure analysis, as demonstrated by Shi et al. (2007), can reveal the conformation, stereochemistry, and intermolecular interactions of related heterocyclic compounds, providing insights into the molecular structure of "6-(3-Chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione" (Shi et al., 2007).
Chemical Reactions and Properties
The reactivity and chemical behavior of our compound can be inferred from studies on similar heterocyclic molecules. For instance, Shimizu et al. (1986) explored the reactions of nitromethane with aryl isocyanates, leading to the formation of imidazolidine diones, which might suggest pathways for functionalizing or modifying "6-(3-Chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione" (Shimizu et al., 1986).
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Compounds within the imidazole and purine families, including those with chlorophenyl and ethoxyethyl groups, are often synthesized for their potential applications in medicinal chemistry and as precursors to more complex molecules. For instance, Alves et al. (1994) demonstrated the synthesis of disubstituted 1-benzylimidazoles, which are crucial precursors for purine analogs, showcasing methodologies that might be applicable to the synthesis of the compound Alves, M., Proença, M. F., & Booth, B. (1994).
Material Science and Host-Guest Chemistry
Niele, F., Martens, C. F., & Nolte, R. (1989) explored rhodium(III) cage compounds based on diphenylglycoluril, underscoring the potential of structurally complex molecules in creating materials with unique properties such as molecular recognition and catalysis Niele, F., Martens, C. F., & Nolte, R. (1989).
Pharmacological Research
Although explicit exclusion of drug use, dosage, and side effects was requested, it is noteworthy that compounds similar to "6-(3-Chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione" might find relevance in pharmacological research. Snow, R., et al. (2002) discussed the discovery of new classes of kinase inhibitors, indicating that structurally related molecules could serve as templates for designing novel therapeutic agents Snow, R., et al. (2002).
Antimicrobial Activities
Research on derivatives of imidazoles and purines often includes evaluating their antimicrobial properties. Sharma, P., Sharma, S., & Rane, N. (2004) synthesized and tested 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones for their antimicrobial activities, suggesting a possible area of application for the compound under discussion Sharma, P., Sharma, S., & Rane, N. (2004).
Eigenschaften
IUPAC Name |
6-(3-chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c1-3-27-10-9-24-16(25)14-15(21(2)18(24)26)20-17-22(7-8-23(14)17)13-6-4-5-12(19)11-13/h4-6,11H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYZHJGOVVDLQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=CC=C4)Cl)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.